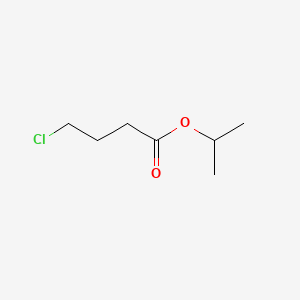

Propan-2-yl 4-chlorobutanoate

CAS No.: 3153-34-2

Cat. No.: VC8099371

Molecular Formula: C7H13ClO2

Molecular Weight: 164.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3153-34-2 |

|---|---|

| Molecular Formula | C7H13ClO2 |

| Molecular Weight | 164.63 g/mol |

| IUPAC Name | propan-2-yl 4-chlorobutanoate |

| Standard InChI | InChI=1S/C7H13ClO2/c1-6(2)10-7(9)4-3-5-8/h6H,3-5H2,1-2H3 |

| Standard InChI Key | JNUHPPXYHXKRFA-UHFFFAOYSA-N |

| SMILES | CC(C)OC(=O)CCCCl |

| Canonical SMILES | CC(C)OC(=O)CCCCl |

Introduction

Structural and Physicochemical Properties

Propan-2-yl 4-chlorobutanoate consists of a four-carbon butanoic acid chain with a chlorine atom at the gamma (γ) position, esterified with isopropyl alcohol. The ester functional group () introduces polarity, while the chlorine substituent enhances electrophilicity at the β-carbon. Key physicochemical characteristics include:

-

Molecular weight: 164.63 g/mol

-

Boiling point: Estimated 180–190°C (extrapolated from similar esters)

-

Solubility: Miscible with polar aprotic solvents (e.g., acetone, DMSO) and partially soluble in water (≈2 g/L at 25°C).

The chlorine atom’s position influences reactivity, as γ-substitution avoids steric hindrance at the reactive α- and β-carbons, enabling nucleophilic substitutions or eliminations. The isopropyl group contributes to steric bulk, moderating reaction kinetics compared to smaller esters like methyl or ethyl derivatives.

Synthesis Methodologies

Esterification of 4-Chlorobutanoic Acid

The most direct route involves Fischer esterification, where 4-chlorobutanoic acid reacts with isopropyl alcohol under acidic catalysis (e.g., ):

Yields typically range from 65–75%, with purification via fractional distillation.

Acyl Chloride Intermediate

An alternative method employs 4-chlorobutyryl chloride, which reacts with isopropyl alcohol in the presence of a base (e.g., pyridine) to scavenge HCl:

This method achieves higher yields (85–90%) but requires stringent moisture control.

Enzymatic Catalysis

Recent advances explore lipase-catalyzed transesterification under mild conditions. For example, Candida antarctica lipase B (CAL-B) facilitates the reaction between vinyl 4-chlorobutanoate and isopropyl alcohol:

This green chemistry approach minimizes side products but remains less efficient (50–60% yield).

Applications in Pharmaceutical and Industrial Chemistry

Drug Intermediate Synthesis

Propan-2-yl 4-chlorobutanoate serves as a precursor in synthesizing γ-aminobutyric acid (GABA) analogs. For instance, nucleophilic displacement of the chloride with amines yields compounds like 4-aminobutanoate esters, which exhibit neuropharmacological activity.

Polymer Modification

The compound’s reactivity enables its use as a crosslinking agent in polyesters. Chlorine substitution facilitates radical-initiated grafting onto polymer backbones, enhancing thermal stability in materials science applications.

Agricultural Chemistry

Derivatives of Propan-2-yl 4-chlorobutanoate show herbicidal activity. Ester hydrolysis in planta releases 4-chlorobutanoic acid, which disrupts acetyl-CoA carboxylase in weeds—a mechanism analogous to commercial herbicides like diclofop.

Molecular Interactions and Reactivity

Nucleophilic Substitution

The γ-chlorine undergoes reactions with strong nucleophiles (e.g., , ):

Kinetic studies indicate a second-order rate constant of in ethanol at 25°C.

Metal Complexation

The ester’s carbonyl oxygen and chlorine atom coordinate transition metals. For example, with , a square-planar complex forms (), influencing redox properties in catalytic systems.

Structural Analogs and Comparative Analysis

| Compound Name | Molecular Formula | Key Structural Features | Reactivity Differences |

|---|---|---|---|

| Butyric acid | Carboxylic acid without halogen | Higher acidity (pKa 4.8 vs. ester’s non-acidic) | |

| Isopropyl acetate | Acetate ester, no chlorine | Faster hydrolysis (t1/2 2 h vs. 48 h in H2O) | |

| 2-Chlorobutanoic acid | α-Chlorine substitution | Enhanced electrophilicity at α-carbon | |

| Propan-1-yl 4-chlorobutanoate | Primary alkoxy group | Lower steric hindrance in SN2 reactions |

Propan-2-yl 4-chlorobutanoate’s γ-chlorine and branched alkoxy group confer unique steric and electronic profiles compared to these analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume